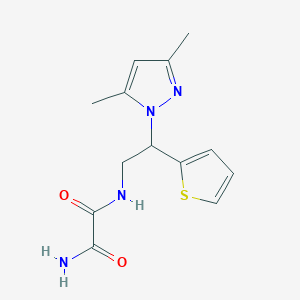
N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide, also known as DPTO, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the oxalamide family of compounds, which are known for their diverse biological activities. In
Scientific Research Applications
Antibacterial and Antifungal Activities
Heterocyclic compounds, including pyrazoles and thiazoles, often display remarkable biological activities. Researchers have investigated the antibacterial and antifungal potential of similar derivatives. By incorporating both pyrazole and thiazole moieties, this compound could serve as a promising candidate for combating bacterial and fungal infections .
Anti-Inflammatory Properties
The fusion of different heterocyclic systems can lead to enhanced bioactivity. For instance, some 1H-pyrazolyl derivatives of thiazolo[4,5-d]pyrimidines have demonstrated potent anti-inflammatory effects. Given this context, our compound of interest may exhibit similar anti-inflammatory properties .
Antitumor Activity
Thiazolo[4,5-b]pyridine derivatives have been associated with antioxidant and anti-inflammatory effects. These properties are crucial in the context of cancer research. Investigating the potential antitumor activity of our compound could yield valuable insights .
Tuberculosis Treatment
Imidazole-containing compounds have been explored for their therapeutic potential against Mycobacterium tuberculosis. Although not directly studied for this compound, related structures with similar pyrazole and thiazole motifs have shown promising anti-tubercular activity .
Plant Hormone Analog
Indole derivatives, such as indole-3-acetic acid, play essential roles as plant hormones. While our compound is not an indole, its heterocyclic structure might have interesting effects on plant growth and development. Further investigation is warranted .
Coordination Chemistry and Catalysis
Given the presence of nitrogen and sulfur atoms in the compound, it could serve as a ligand in coordination chemistry. Exploring its complexation behavior with transition metals or other metal ions could reveal catalytic applications .
properties
IUPAC Name |
N'-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-8-6-9(2)17(16-8)10(11-4-3-5-20-11)7-15-13(19)12(14)18/h3-6,10H,7H2,1-2H3,(H2,14,18)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBFMLXVEPVZFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C(=O)N)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyanothiolan-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2656847.png)
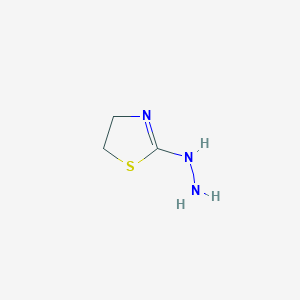

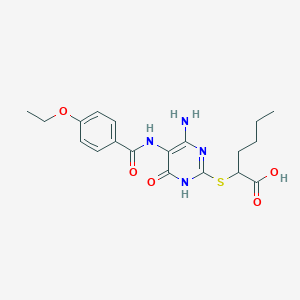

![[4-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B2656853.png)
![[(2-Methylphenyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2656854.png)

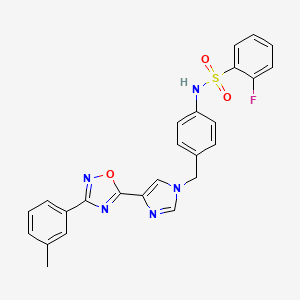
![N-(3,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2656857.png)
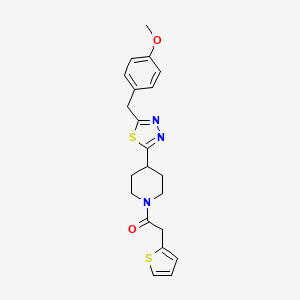
![N-(5-chloro-2-methoxyphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)

